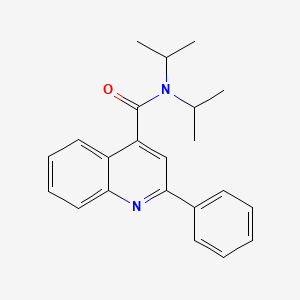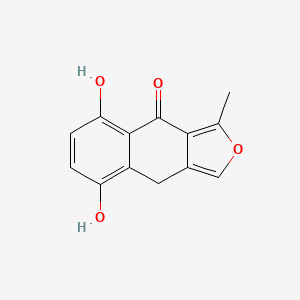
N-Allylaniline
Overview
Description
Mechanism of Action
Target of Action
N-Allylaniline, a type of phenylalkylamine , primarily targets the Lysozyme in Enterobacteria phage T4 . Lysozymes are enzymes that play a crucial role in the defense against bacterial infections by breaking down their cell walls .
Mode of Action
It’s known that this compound acts as a metal complex . This suggests that it may interact with its targets through metal ions, which can influence various biochemical reactions.
Biochemical Pathways
Given its classification as a phenylalkylamine , it may influence pathways related to amine metabolism
Result of Action
As a metal complex , it may influence various cellular processes that involve metal ions.
Action Environment
The influence of environmental factors on this compound’s action, efficacy, and stability is not well-studied. Factors such as temperature, pH, and presence of other compounds could potentially affect its action. For instance, its boiling point is 218-220°C , suggesting that high temperatures may lead to its evaporation
Preparation Methods
N-Allylaniline can be synthesized through several methods. One common synthetic route involves the reaction of aniline with allyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out at temperatures between 75 to 84°C for about 4 hours . The reaction mixture is then separated, and the oil phase is distilled to obtain this compound with a yield of approximately 78.1% .
Another method involves the use of ultrasonic-assisted synthesis, which accelerates the allylation process and maximizes the monoallylated to diallylated ratio . This method significantly improves the reaction rate, giving increased yields without the need for additional heating .
Chemical Reactions Analysis
N-Allylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the acid-catalyzed Claisen rearrangement, which converts this compound to 2-allylaniline in the presence of hydrochloric acid in nitrobenzene . This rearrangement is a key step in the synthesis of indole and dihydroindole-containing molecules .
Common reagents used in these reactions include allyl chloride, sodium hydroxide, and hydrochloric acid . The major products formed from these reactions include 2-allylaniline and other substituted anilines .
Scientific Research Applications
N-Allylaniline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive compounds, including indole and dihydroindole derivatives . In biology and medicine, it is used in the development of pharmaceuticals and as a precursor for the synthesis of metal complexes .
In the industrial sector, this compound is used in the production of polymers and as a reagent in organic synthesis . Its ability to undergo various chemical reactions makes it a valuable compound for research and development in multiple fields .
Comparison with Similar Compounds
N-Allylaniline is similar to other phenylalkylamines, such as N-allylcyclohexylamine and N-allylpiperidine . These compounds share similar structural features, with the amine group linked to a phenyl or cyclohexyl group and an allyl group . this compound is unique in its ability to undergo the Claisen rearrangement, making it a valuable compound for the synthesis of indole derivatives .
Similar compounds include:
- N-Allylcyclohexylamine
- N-Allylpiperidine
- 4-Vinylpyridine
These compounds have different applications and reactivity profiles, highlighting the uniqueness of this compound in various chemical and industrial processes .
Properties
IUPAC Name |
N-prop-2-enylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-8-10-9-6-4-3-5-7-9/h2-7,10H,1,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFLWKPCQITJIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022065 | |
| Record name | N-Allylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
589-09-3 | |
| Record name | N-2-Propen-1-ylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Allylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Allylaniline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02870 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Allylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1967 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Allylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-allylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ALLYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7S639GWXG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-Allylaniline?
A1: The molecular formula of this compound is C9H11N, and its molecular weight is 133.19 g/mol.
Q2: Are there any notable spectroscopic data for this compound?
A2: While specific spectroscopic data is not extensively discussed in the provided research, this compound can be characterized using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy. These techniques provide information about the compound's structure, including the presence of specific functional groups (e.g., the aromatic ring, the allyl group, and the N-H bond).
Q3: What is a common method for synthesizing this compound?
A3: A prominent method for synthesizing this compound is the reductive allylboration of aromatic nitro compounds using triallylborane. [, ] This reaction offers a new approach to accessing this compound and its N,N-diallyl derivative.
Q4: Can this compound be synthesized directly from allyl alcohols?
A4: Yes, research has shown that this compound can be synthesized directly from allyl alcohols through a palladium-catalyzed reaction with aniline. [, ] This reaction is significantly enhanced by the presence of titanium(IV) isopropoxide and molecular sieves.
Q5: What is a key characteristic reaction of this compound?
A5: A key characteristic reaction of this compound is its ability to undergo the 3-aza-Cope rearrangement. This reaction typically requires high temperatures but can be promoted by Lewis acids at lower temperatures, leading to the formation of indoline derivatives. [, ]
Q6: How does the presence of substituents affect the 3-aza-Cope rearrangement of this compound?
A6: Research suggests that substituents on the aromatic ring can influence the rate and selectivity of the 3-aza-Cope rearrangement. For instance, a methoxy substituent para to the N-allyl group can slow down the reaction, while a meta substituent can accelerate the reaction rate and introduce site selectivity on the aromatic ring. []
Q7: Can this compound be used to synthesize benzothiazole derivatives?
A7: Yes, this compound derivatives bearing a halogen atom at the 2-position can react with potassium sulfide (K2S) in DMF to produce benzothiazoles. [] The trisulfur radical anion (S3•–), generated in situ from K2S, initiates the reaction, resulting in the formation of two new C-S bonds and heteroaromatization via radical cyclization and H-shift.
Q8: Can this compound be utilized in the synthesis of indoles?
A8: Yes, this compound serves as a valuable precursor in various indole synthesis pathways. For example, it can undergo a thermal rearrangement followed by oxidation and a ruthenium-catalyzed isomerization to yield indoles. [] Additionally, reacting this compound derivatives with alkoxyamines under radical conditions can also lead to the formation of indolines, which can be further converted to indoles. []
Q9: Can this compound participate in reactions with diazo compounds?
A9: Yes, this compound reacts with diazo compounds in the presence of rare-earth metal triflates, resulting in the formation of products that involve a [, ]-sigmatropic rearrangement of an intermediate ylide. [] Interestingly, the reaction proceeds through a different pathway in the absence of rare-earth metal triflates, leading to a [, ]-sigmatropic rearrangement.
Q10: Does this compound exhibit any catalytic activity itself?
A10: While this compound itself is not generally recognized as a catalyst, its unique reactivity makes it a valuable building block in organic synthesis. The reactions it participates in can be catalyzed by various metal complexes, Lewis acids, or radical initiators. For instance, palladium complexes can catalyze the reaction between this compound and simple ethers to construct ether-substituted dihydroisoquinolinones and indolines. []
Q11: Have computational methods been employed in studying this compound and its reactions?
A11: Yes, computational chemistry techniques, such as density functional theory (DFT) calculations, have been used to investigate the mechanisms of reactions involving this compound derivatives. For instance, DFT studies provided insight into the mechanistic pathway of the palladium(II)-catalyzed C-H alkenylation reaction of this compound, highlighting the crucial role of protecting group coordination in controlling regioselectivity. []
Q12: What are the potential applications of this compound derivatives in materials science?
A12: this compound can be utilized in the functionalization of polymers. For example, it has been used to modify atactic polypropylene through reactions initiated by dicumyl peroxide. [] Additionally, this compound can be polymerized in the presence of ammonium sulfide to create sulfur-bridged polyaniline coatings on iron anodes. []
Q13: Does the pyrolysis of this compound follow a specific mechanism?
A13: The pyrolysis of this compound is primarily governed by a radical scission mechanism. [] This is in contrast to N-allyl N,N-dialkylamines, which tend to undergo fragmentation via a concerted retro-ene process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-[(2-Chloro-6-methylaminopurin-9-yl)methyl]-3-phosphonopropyl]phosphonic acid](/img/structure/B1676836.png)
![[(1r,2s,4s,5s)-4-[2-Iodo-6-(Methylamino)-9h-Purin-9-Yl]-2-(Phosphonooxy)bicyclo[3.1.0]hex-1-Yl]methyl Dihydrogen Phosphate](/img/structure/B1676837.png)
![1-Isothiocyanato-4-[2-(4-isothiocyanatophenyl)ethyl]benzene](/img/structure/B1676838.png)
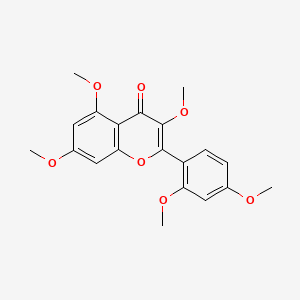

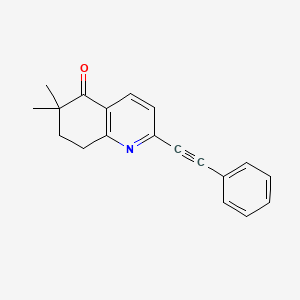
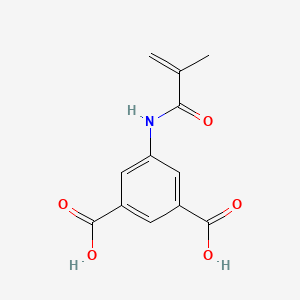
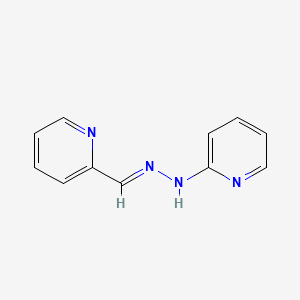
![4,6-Dimethyl-N-[(E)-1-pyridin-2-ylethylideneamino]pyrimidin-2-amine](/img/structure/B1676848.png)

![2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine](/img/structure/B1676853.png)
![(5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1676854.png)
